molecular formula C5H3ClN4O2S2 B1393228 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 924964-21-6

5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No. B1393228
CAS RN: 924964-21-6
M. Wt: 250.7 g/mol
InChI Key: CRGNDNVYOIZJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride, also known as 5-TTS, is a chemical compound that is used in many scientific research applications. It is a versatile sulfonyl chloride derivative of thiophene, which has a wide range of applications in the fields of biochemistry, pharmacology, and biophysics. 5-TTS has been used in a variety of in vivo and in vitro studies, and it has been found to display a number of interesting biochemical and physiological effects.

Scientific Research Applications

Energetic Materials

Tetrazoles are known for their high nitrogen content, excellent thermal stability, and acceptable impact and friction sensitivities. They are often used as precursors to nitrogen-rich energetic salts, which have applications in propellants and explosives .

Enthalpy Enhancers

Compounds like 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine have been studied for their potential as enthalpy enhancers due to their high heat of formation (HOF). This property can be leveraged in various energy-related applications .

Metal–Organic Frameworks (MOFs)

Tetrazole-based ligands are instrumental in constructing MOFs with fascinating structures. These frameworks have potential applications in gas storage, separation, catalysis, and luminescence .

Coordination Polymers

Transition metal coordination polymers with tetrazole ligands have been synthesized and structurally characterized. These materials can be used in magnetic, optical, and catalytic applications due to their unique structural properties .

Synthesis Methods

Novel methods for synthesizing tetrazole compounds have been developed, indicating a wide area of application. These methods can be applied in pharmaceuticals, agrochemicals, and material sciences .

Luminescence and Magnetic Properties

Tetrazoles are part of research into luminescent materials and magnetic properties. This research has implications for developing new materials for electronics and photonics .

properties

IUPAC Name

5-(2H-tetrazol-5-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O2S2/c6-14(11,12)4-2-1-3(13-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGNDNVYOIZJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680583
Record name 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924964-21-6
Record name 5-(2H-Tetrazol-5-yl)-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924964-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride
Reactant of Route 2
5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride
Reactant of Route 3
5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride
Reactant of Route 4
5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride
Reactant of Route 5
5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.